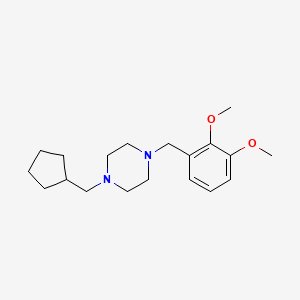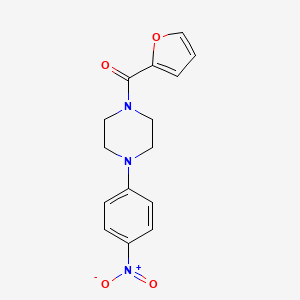![molecular formula C22H25N3O5 B5188035 N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide, commonly known as Boc-CPNO2-Phe-NH2, is a peptide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of phenylalanine and has a nitro group at the para position of the phenyl ring.
Mechanism of Action
The mechanism of action of Boc-CPNO2-Phe-NH2 involves the inhibition of caspases, which are enzymes that play a critical role in cell death. Boc-CPNO2-Phe-NH2 binds to the active site of caspases, preventing them from carrying out their normal function. This leads to the accumulation of pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-CPNO2-Phe-NH2 has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the viability of cancer cells. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a promising candidate for further development as a cancer drug.
Advantages and Limitations for Lab Experiments
One of the advantages of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is relatively easy to synthesize, and high yields can be obtained using the reported synthesis method. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a safe compound to work with in the lab. However, one of the limitations of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is a peptide-based compound, which can be difficult to work with due to its sensitivity to proteases.
Future Directions
There are several future directions for the research on Boc-CPNO2-Phe-NH2. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of Boc-CPNO2-Phe-NH2 for the treatment of cancer. Additionally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 as a tool for studying the mechanisms of apoptosis and cell death in cancer cells.
Synthesis Methods
The synthesis of Boc-CPNO2-Phe-NH2 involves the protection of the amino group of phenylalanine with a Boc group, followed by the nitration of the para position of the phenyl ring with nitric acid. The resulting compound is then deprotected to obtain Boc-CPNO2-Phe-NH2. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
Boc-CPNO2-Phe-NH2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that Boc-CPNO2-Phe-NH2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by inhibiting the activity of caspases, which are enzymes that play a critical role in cell death. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be effective in inhibiting the growth of tumor cells in animal models, making it a promising candidate for further development as a cancer drug.
properties
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(23-18-8-4-5-9-18)20(14-16-10-12-19(13-11-16)25(28)29)24-22(27)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSYBZCORPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)